molecular formula C19H18ClF3N6O2 B2992854 ethyl (2E,4Z)-5-amino-5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2,4-dicyanopenta-2,4-dienoate CAS No. 338409-19-1

ethyl (2E,4Z)-5-amino-5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2,4-dicyanopenta-2,4-dienoate

Cat. No.: B2992854
CAS No.: 338409-19-1
M. Wt: 454.84
InChI Key: CQNNKEBRNICGLP-QDIIEIGVSA-N
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Description

This compound is a highly functionalized organic molecule featuring:

  • Conjugated (2E,4Z)-diene system: Stabilizes the electronic structure and may influence reactivity or binding interactions.
  • Amino group (5-position): Provides a site for protonation or hydrogen bonding.
  • Piperazine ring: A common pharmacophore in medicinal chemistry, often improving solubility and receptor binding.
  • 3-Chloro-5-(trifluoromethyl)pyridine moiety: Enhances metabolic stability and hydrophobic interactions due to halogenation and fluorine substitution.

Properties

IUPAC Name

ethyl (2E,4Z)-5-amino-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2,4-dicyanopenta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N6O2/c1-2-31-18(30)13(10-25)7-12(9-24)16(26)28-3-5-29(6-4-28)17-15(20)8-14(11-27-17)19(21,22)23/h7-8,11H,2-6,26H2,1H3/b13-7+,16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNNKEBRNICGLP-QDIIEIGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=C(N)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C(=C(\N)/N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)/C#N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity: The dicyano groups in the target compound and 11a/b are susceptible to nucleophilic attack, which could be leveraged for further derivatization.
  • Challenges : The target compound’s structural complexity may pose synthetic hurdles, such as regioselectivity in the diene system and steric hindrance during piperazine functionalization.

Q & A

Q. What are the optimal synthetic routes for preparing ethyl (2E,4Z)-5-amino-5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2,4-dicyanopenta-2,4-dienoate?

Methodological Answer: The synthesis involves multi-step condensation reactions. First, prepare the pyridinyl-piperazine precursor via nucleophilic substitution between 3-chloro-5-(trifluoromethyl)pyridin-2-amine and piperazine under reflux in ethanol (6–8 hours, 80°C) . Next, introduce the dicyano-penta-dienoate backbone using a Knoevenagel reaction between ethyl cyanoacetate and malononitrile, catalyzed by ammonium acetate in acetic acid. Steric and electronic factors require strict temperature control (0–5°C) to favor the (2E,4Z) isomer . Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >90% purity.

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the stereochemistry and functional groups of this compound?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify vinyl proton coupling constants (JE,Z1215HzJ_{E,Z} \approx 12–15 \, \text{Hz} for trans/cis dienes) and cyano group signals (δ ~110–120 ppm in 13C^{13}\text{C}) .
  • X-ray crystallography : Resolve the (2E,4Z) configuration by analyzing dihedral angles (e.g., C2-C3-C4-C5) and hydrogen-bonding patterns in single crystals grown from dichloromethane/hexane .
  • IR : Confirm nitrile stretches at ~2200–2250 cm1^{-1} and amine N–H bonds at ~3300 cm1^{-1} .

Q. What computational methods (e.g., DFT) predict the electronic properties of the dicyano-penta-dienoate backbone?

Methodological Answer: Perform density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to model frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. Analyze the electron-withdrawing effects of cyano groups and conjugation in the diene system. Compare computed IR/NMR spectra with experimental data to validate the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Metabolic stability assays : Test hepatic microsomal stability (e.g., human liver microsomes, NADPH cofactor) to identify rapid degradation pathways.
  • Pharmacokinetic profiling : Measure bioavailability (%F) and tissue distribution via LC-MS/MS after oral/intravenous administration in rodent models.
  • Target engagement studies : Use surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., kinase enzymes) .

Q. What strategies mitigate stereochemical challenges during scale-up synthesis of the (2E,4Z) isomer?

Methodological Answer:

  • Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce regioselectivity during the Knoevenagel step .
  • Flow chemistry : Optimize residence time and mixing efficiency in continuous-flow reactors to minimize isomerization .
  • Crystallization-driven resolution : Exploit differential solubility of isomers in ethanol/water mixtures at controlled pH .

Q. How do solvent polarity and substituent effects influence the compound’s reactivity in cycloaddition reactions?

Methodological Answer: Conduct kinetic studies in solvents of varying polarity (e.g., DMSO vs. toluene). Monitor reaction rates via UV-Vis spectroscopy for diene participation in Diels-Alder reactions. Electron-withdrawing groups (e.g., –CF3_3) increase dienophilicity, while polar aprotic solvents stabilize transition states .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the compound’s inhibitory activity against kinase enzymes?

Methodological Answer:

  • Enzyme assays : Use a fluorescence-based ADP-Glo™ kinase assay with ATP concentrations near KmK_m. Test IC50_{50} values across a concentration range (1 nM–10 µM).
  • Control experiments : Include staurosporine (broad-spectrum inhibitor) and vehicle controls.
  • Structural analysis : Perform molecular docking (AutoDock Vina) using X-ray structures of kinase active sites (PDB: 1ATP) to rationalize binding modes .

Q. What statistical models are suitable for optimizing reaction yields in high-throughput screening?

Methodological Answer: Apply a Box-Behnken design (BBD) to vary three factors: temperature (X1_1), catalyst loading (X2_2), and solvent ratio (X3_3). Use response surface methodology (RSM) to model yield (%) as Y=β0+β1X1+β2X2+β3X3+β12X1X2+β11X12Y = \beta_0 + \beta_1X_1 + \beta_2X_2 + \beta_3X_3 + \beta_{12}X_1X_2 + \beta_{11}X_1^2. Validate predictions with triplicate runs .

Conflict Resolution in Structural Data

Q. How to address discrepancies between calculated and observed NMR chemical shifts?

Methodological Answer:

  • Solvent effects : Recalculate shifts using PCM (Polarizable Continuum Model) with explicit solvent molecules (e.g., DMSO-d6_6) in Gaussian09.
  • Dynamic effects : Perform molecular dynamics (MD) simulations to account for conformational averaging at 298 K .
  • Experimental validation : Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals .

Biological Mechanism Elucidation

Q. What in silico tools predict the compound’s potential off-target interactions?

Methodological Answer: Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to map structural motifs to known targets. Validate with STRING database protein-protein interaction networks. Cross-reference with Tox21 assays for hepatotoxicity risk .

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